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Compound of Interest

Compound Name: 3,4,5-Tribromoaniline

Cat. No.: B1304853

In-Depth Technical Guide to 3,4,5-
Tribromoaniline

For researchers, scientists, and professionals in drug development, a thorough understanding
of substituted anilines is crucial for the synthesis of novel compounds. This guide provides a
detailed overview of the molecular properties and a potential synthetic pathway for 3,4,5-
tribromoaniline.

Core Molecular Data

3,4,5-Tribromoaniline is a halogenated aromatic amine with the following key identifiers and

properties:
Property Value
Molecular Formula CeHa4BrsN
Molecular Weight 329.81 g/mol
CAS Number 609-16-5
IUPAC Name 3,4,5-tribromoaniline
Canonical SMILES C1=C(C=C(C(=C1Br)Br)Br)N
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Synthetic Pathway Overview

A plausible synthetic route to 3,4,5-tribromoaniline involves a multi-step process commencing
from p-nitroaniline. This pathway includes the synthesis of an intermediate, 3,4,5-
tribromonitrobenzene, followed by its reduction to the final product.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Tribromonitrobenzene from 2,6-Dibromo-4-nitroaniline

This initial step involves the diazotization of 2,6-dibromo-4-nitroaniline followed by a
Sandmeyer-type reaction.

Methodology:
e A solution of 2,6-dibromo-4-nitroaniline (47.2 g) in acetic acid (1.6 L) is prepared.

» With stirring and cooling in an ice bath to maintain a temperature of 20°C, this solution is
slowly added to a solution of sodium nitrite (12 g) in concentrated sulfuric acid (85 ml).

e The resulting mixture is stirred for an additional 20 minutes at ambient temperature.

e The prepared diazonium salt solution is then slowly added, with continued stirring and ice
cooling, to a solution of copper(l) bromide (12.8 g) in 63% hydrobromic acid (40 ml).

 After the addition is complete, the mixture is stirred for another 30 minutes.
e The reaction mixture is then diluted with water, leading to the precipitation of the product.
e The precipitate is collected by filtration and washed with water.

e The crude 3,4,5-tribromonitrobenzene can be further purified by recrystallization from
methanol.

Step 2: Reduction of 3,4,5-Tribromonitrobenzene to 3,4,5-Tribromoaniline

The reduction of the nitro group to an amine is a standard transformation in organic synthesis,
often accomplished using tin(ll) chloride in an acidic medium.
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Methodology:

e In a round-bottom flask equipped with a reflux condenser, 3,4,5-tribromonitrobenzene is
dissolved in a suitable solvent such as ethanol.

e An excess of tin(ll) chloride dihydrate (SnCl2-2H20) is added to the solution.
o Concentrated hydrochloric acid is then carefully added to the mixture.

e The reaction mixture is heated to reflux and maintained at this temperature until the reaction
is complete, which can be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature.

e The mixture is then made basic by the slow addition of a concentrated sodium hydroxide
solution, which precipitates tin salts.

e The product is extracted from the aqueous mixture using an organic solvent like ethyl
acetate.

» The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield crude 3,4,5-tribromoaniline.

 Further purification can be achieved by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of 3,4,5-tribromoaniline from
p-nitroaniline, a potential precursor to the starting material of the detailed protocol.
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Caption: Synthetic pathway from p-nitroaniline to 3,4,5-tribromoaniline.

 To cite this document: BenchChem. [3,4,5-Tribromoaniline molecular weight and formula].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304853#3-4-5-tribromoaniline-molecular-weight-
and-formula]

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b1304853?utm_src=pdf-body-img
https://www.benchchem.com/product/b1304853?utm_src=pdf-body
https://www.benchchem.com/product/b1304853#3-4-5-tribromoaniline-molecular-weight-and-formula
https://www.benchchem.com/product/b1304853#3-4-5-tribromoaniline-molecular-weight-and-formula
https://www.benchchem.com/product/b1304853#3-4-5-tribromoaniline-molecular-weight-and-formula
https://www.benchchem.com/product/b1304853#3-4-5-tribromoaniline-molecular-weight-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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